N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a pyrazolopyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide involves multiple steps. One common method starts with the preparation of the 3-fluorophenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a pyrazolopyridine derivative under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and Alzheimer’s.
Biological Research: The compound is used to study cellular processes and molecular interactions.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives
- Pyrazolopyridine analogs
Uniqueness
What sets N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide apart is its unique combination of structural features, which confer specific biological activities not commonly found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-2-32-21-7-8-23-22(13-21)24(19(14-27)16-28-23)30-11-9-18(10-12-30)25(31)29-15-17-3-5-20(26)6-4-17/h3-8,13,16,18H,2,9-12,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBOWNKADYXVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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